molecular formula C18H16F3NO3S2 B2875160 N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396847-60-1

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2875160
CAS No.: 1396847-60-1
M. Wt: 415.45
InChI Key: LJCHBUXESYLYMX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a high-purity chemical compound offered for research purposes. This molecule features a unique structure incorporating furan, thiophene, and a trifluoromethylphenyl group linked by a methanesulfonamide bridge. Compounds with similar heterocyclic and sulfonamide motifs are of significant interest in medicinal chemistry and chemical biology research . The presence of the trifluoromethyl group is a common strategy in drug discovery to enhance a compound's metabolic stability and membrane permeability . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for developing novel protease inhibitors or protein binders, given the known ability of sulfonamide groups to participate in key molecular interactions . This product is intended for laboratory research use by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3S2/c19-18(20,21)16-5-3-14(4-6-16)13-27(23,24)22(10-15-7-9-26-12-15)11-17-2-1-8-25-17/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCHBUXESYLYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid heterocyclic substituents (furan and thiophene) and the trifluoromethylphenyl group. Below is a comparative analysis with structurally related sulfonamides and heterocyclic derivatives:

Compound Key Substituents Functional Properties References
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide Furan, thiophene, trifluoromethylphenyl Potential dual electronic effects (donor-acceptor); uncharacterized bioactivity
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Dimethylamino, chloro, fluorophenyl Broad-spectrum fungicide; inhibits thiol enzymes in pathogens
Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) Chloro, dimethylamino, fluorophenyl Protective fungicide; disrupts fungal membrane integrity
Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide) Chlorophenyl, hydroxyphenylmethyl, pyridine Plant growth regulator; modulates ethylene biosynthesis
N-(4-methylphenylsulfonyl)-2,2,2-trimethylacetamide Trimethylacetamide, methylphenylsulfonyl Model for studying sulfonamide conformation; anti-parallel N–H/C=O arrangement

Key Observations

Electronic Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties compared to methyl or chloro substituents in analogs like tolylfluanid . This may improve metabolic stability but reduce solubility.

These groups could enhance binding to aromatic residues in biological targets.

Biological Activity : While tolylfluanid and dichlofluanid exhibit fungicidal activity, the target compound’s bioactivity remains uncharacterized. Its hybrid structure suggests possible dual-action mechanisms (e.g., enzyme inhibition and membrane disruption).

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